2-Bromo-5-trifluoromethylphenol
Overview
Description
2-Bromo-5-trifluoromethylphenol is an organic compound with the molecular formula C7H4BrF3O. It is a pale brown liquid with a boiling point of 56.0-57.5 °C at 3.5-4.0 Torr and a density of 1.752 g/cm³ . This compound is known for its use in various chemical reactions and applications, particularly in the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-trifluoromethylphenol typically involves the bromination of 5-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-trifluoromethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or trifluoromethyl groups under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids, palladium catalysts, and bases such as potassium carbonate (K2CO3) in an organic solvent like toluene.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Major Products Formed
Substitution: Formation of various substituted phenols or biphenyl derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated or defluorinated phenols.
Scientific Research Applications
2-Bromo-5-trifluoromethylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-trifluoromethylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 3-Bromo-5-(trifluoromethyl)phenol
- 4-Bromo-2-(trifluoromethyl)phenol
- 2-Bromo-3,5-bis(trifluoromethyl)phenol
Uniqueness
2-Bromo-5-trifluoromethylphenol is unique due to its specific substitution pattern, which influences its reactivity and properties. The position of the bromine and trifluoromethyl groups on the aromatic ring can significantly affect the compound’s electronic and steric characteristics, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHVNZLKNPJCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620005 | |
Record name | 2-Bromo-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-05-1 | |
Record name | 2-Bromo-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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